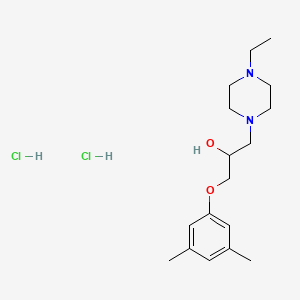
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as L-741,626, is a selective antagonist of the dopamine D2 receptor. It has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes.
作用机制
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is a selective antagonist of the dopamine D2 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathways that are activated by dopamine. This leads to a decrease in the activity of dopaminergic neurons and a decrease in the release of dopamine.
Biochemical and Physiological Effects
The blockade of dopamine D2 receptors by 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has several biochemical and physiological effects. It leads to a decrease in the release of dopamine, which in turn leads to a decrease in the activity of dopaminergic neurons. This can result in a decrease in the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to decrease the activity of the nigrostriatal dopamine system, which is involved in motor control.
实验室实验的优点和局限性
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D2 receptor, which allows for the specific targeting of this receptor. It has also been shown to have good pharmacokinetic properties, which allows for easy administration and dosing. However, there are also some limitations to the use of 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments. It has a relatively short half-life, which can limit its duration of action. It is also a relatively expensive compound, which can limit its availability for some researchers.
未来方向
There are several future directions for the use of 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in scientific research. One area of interest is the role of dopamine in addiction and other psychiatric disorders. 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride could be used to investigate the effects of dopamine on these disorders and to develop new treatments. Another area of interest is the role of dopamine in learning and memory. 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride could be used to investigate the effects of dopamine on these processes and to develop new therapies for cognitive disorders. Finally, 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride could be used to investigate the role of dopamine in other physiological processes, such as metabolism and immune function.
合成方法
The synthesis of 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride involves several steps. The starting material is 3,5-dimethylphenol, which is reacted with 1-chloro-2-propanol in the presence of a base to form 1-(3,5-dimethylphenoxy)-2-propanol. This intermediate is then reacted with 4-ethyl-1-piperazinecarboxylic acid in the presence of a coupling agent to form 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol. Finally, the dihydrochloride salt of the compound is obtained by reacting it with hydrochloric acid.
科学研究应用
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been used to investigate the role of dopamine in addiction, schizophrenia, Parkinson's disease, and other neurological disorders. 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been used to study the effects of dopamine on learning and memory, reward processing, and motor control.
属性
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-4-18-5-7-19(8-6-18)12-16(20)13-21-17-10-14(2)9-15(3)11-17;;/h9-11,16,20H,4-8,12-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMNXLXASZUNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC(=CC(=C2)C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)
![3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)
methyl]phosphonate](/img/structure/B5138552.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)
![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)